molecular formula C10H18F2N2 B6158633 1-(4,4-difluorocyclohexyl)piperazine CAS No. 1211585-52-2

1-(4,4-difluorocyclohexyl)piperazine

Cat. No.: B6158633
CAS No.: 1211585-52-2
M. Wt: 204.26 g/mol
InChI Key: OBDKCMYSVYCHDP-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Fluorinated Cyclohexyl Moieties in Drug Discovery Scaffolds

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in medicinal chemistry for several reasons. The two nitrogen atoms provide a combination of properties that are highly advantageous for drug design: they can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This dual nature allows for versatile interactions with biological targets. Furthermore, the piperazine ring's basicity can be fine-tuned through substitution, which in turn can modulate a compound's solubility, a critical factor for oral bioavailability. The inherent structural rigidity of the piperazine ring also helps in positioning substituents in a well-defined spatial orientation, which is crucial for specific receptor binding. sigmaaldrich.comcancer.govnih.govsigmaaldrich.com Its widespread use is evident in the numerous FDA-approved drugs that contain this moiety. nih.gov

Similarly, the incorporation of fluorine into drug candidates, particularly on aliphatic rings like cyclohexane (B81311), is a widely used strategy in modern drug discovery. The introduction of fluorine atoms can have profound effects on a molecule's properties. Geminal difluorination, as in the 4,4-difluoro substitution on the cyclohexyl ring, can significantly alter the lipophilicity and metabolic stability of a compound. This is because the strong carbon-fluorine bond is resistant to metabolic cleavage by enzymes such as cytochrome P450s, potentially increasing the drug's half-life in the body. Moreover, fluorine can influence the conformation of the cyclohexyl ring and modulate the acidity or basicity of nearby functional groups, thereby affecting how the molecule binds to its target.

Overview of the Chemical and Pharmacological Relevance of Azaheterocyclic Systems in Bioactive Compounds

Azaheterocycles, which are cyclic compounds containing at least one nitrogen atom in the ring, form the backbone of a vast number of pharmaceuticals and biologically active natural products. Their prevalence is due to their ability to engage in a wide range of intermolecular interactions, including hydrogen bonding, and to serve as bioisosteres for other chemical groups. The nitrogen atoms in these rings can be crucial for a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The presence of these nitrogen-containing rings often imparts a degree of water solubility and can be essential for the specific recognition and binding to biological targets like enzymes and receptors.

Contextualization of 1-(4,4-Difluorocyclohexyl)piperazine as a Promising Scaffold for Ligand Development

Based on the individual merits of its components, this compound emerges as a scaffold with considerable promise for the development of new ligands. The piperazine moiety provides a versatile attachment point for various substituents, allowing for the creation of a library of analogues to explore structure-activity relationships. The 4,4-difluorocyclohexyl group, on the other hand, can be considered a metabolically stable, lipophilic anchor that may orient the molecule within a binding pocket and enhance its pharmacokinetic profile. The combination of these two fragments could lead to compounds with desirable drug-like properties. While specific research on this compound is not publicly available, research on structurally similar compounds, such as those with fluorinated phenyl or benzhydryl groups attached to the piperazine, has shown activity in areas like neuroscience, targeting receptors in the central nervous system. nih.govnih.govsigmaaldrich.com For instance, piperazine derivatives are known to act as ligands for sigma receptors and CCR2 antagonists, both of which are important targets in various diseases. sigmaaldrich.comcancer.govnih.govnih.govnih.govmedchemexpress.comgoogle.comnih.gov

Research Scope and Objectives for Investigating this compound and its Analogues

Despite its promising structure, this compound is a largely unexplored entity in medicinal chemistry literature. Its commercial availability from chemical suppliers suggests it is accessible for research purposes. Future research on this compound and its analogues would likely focus on several key objectives:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound and a diverse library of its derivatives.

Biological Screening: The evaluation of these new compounds against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the piperazine nitrogen affect the biological activity, selectivity, and pharmacokinetic properties of the compounds.

Pharmacokinetic Profiling: The in vitro and in vivo assessment of the metabolic stability, solubility, permeability, and other ADME properties of the most promising candidates.

The exploration of this scaffold could lead to the discovery of novel drug candidates for a variety of diseases, underscoring the need for dedicated research into this and similar under-investigated chemical structures.

Synthetic Methodologies for this compound and Its Derivatives: A Comprehensive Review

The synthesis of this compound, a significant building block in medicinal chemistry, involves strategic functionalization of the piperazine core and incorporation of the gem-difluorinated cyclohexyl motif. This article explores established and novel synthetic routes, focusing on methodologies for creating the core structure, introducing the difluorocyclohexyl group, diversifying the resulting analogues, and optimizing these processes for large-scale production.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211585-52-2

Molecular Formula

C10H18F2N2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)piperazine

InChI

InChI=1S/C10H18F2N2/c11-10(12)3-1-9(2-4-10)14-7-5-13-6-8-14/h9,13H,1-8H2

InChI Key

OBDKCMYSVYCHDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2CCNCC2)(F)F

Purity

95

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 1 4,4 Difluorocyclohexyl Piperazine Structures

Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, LC-MS, FT-IR)

The definitive structure of 1-(4,4-difluorocyclohexyl)piperazine is established through a combination of modern spectroscopic methods. Each technique provides complementary information to confirm the molecular framework and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

¹H NMR spectra would reveal signals corresponding to the protons on the piperazine (B1678402) and difluorocyclohexyl rings. The protons on the piperazine ring typically appear as multiplets in the 2.5-3.5 ppm range. researchgate.net The protons on the cyclohexane (B81311) ring would show more complex splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR provides information on the carbon skeleton. The carbon atoms bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear as a triplet in the proton-decoupled spectrum.

¹⁹F NMR is particularly diagnostic, showing a single resonance for the two equivalent fluorine atoms, confirming the 4,4-difluoro substitution pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight and purity of the compound. nih.govnih.gov In LC-MS analysis, the compound would be protonated under electrospray ionization (ESI) conditions, yielding a prominent [M+H]⁺ ion. This technique confirms the molecular formula and can be used to detect related impurities or degradation products. nih.govmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. dergipark.org.trmdpi.com The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine in the piperazine ring is expected in the region of 3300-3500 cm⁻¹. dergipark.org.tr C-H stretching vibrations for the aliphatic rings would appear just below 3000 cm⁻¹. niscpr.res.in The C-F stretching vibrations are strong and typically found in the 1000-1200 cm⁻¹ region. researchgate.netnih.gov

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Wavenumber Comment
¹H NMR Piperazine CH₂ ~2.5-3.5 ppm Signals are typically broad or multiplets due to ring puckering and nitrogen inversion. researchgate.net
Cyclohexyl CH₂ ~1.5-2.2 ppm Complex multiplets due to coupling with adjacent protons and fluorine atoms.
Piperazine NH ~1.5-2.5 ppm Signal may be broad and its position is solvent-dependent. dergipark.org.tr
¹³C NMR Piperazine C-N ~45-55 ppm
Cyclohexyl C-C ~25-40 ppm
Cyclohexyl C-F ~90-100 ppm Signal will be a triplet due to one-bond coupling with two fluorine atoms.
¹⁹F NMR CF Varies A single resonance confirming the gem-difluoro substitution.
FT-IR N-H Stretch 3300-3500 cm⁻¹ Secondary amine stretch. dergipark.org.tr
C-H Stretch 2850-2950 cm⁻¹ Aliphatic C-H stretching. niscpr.res.in
C-F Stretch 1000-1200 cm⁻¹ Strong, characteristic absorption for the C-F bond. nih.gov

Conformational Preferences and Dynamics of the Piperazine and Difluorocyclohexyl Rings

Both the piperazine and cyclohexane rings are six-membered rings that preferentially adopt a chair conformation to minimize angular and torsional strain. nih.govlibretexts.org

The piperazine ring exists predominantly in a chair conformation, with the nitrogen lone pairs and substituents occupying either axial or equatorial positions. Ring inversion is a dynamic process that occurs rapidly at room temperature. For 2-substituted piperazines, the axial conformation is often preferred. nih.gov In this compound, the bulky difluorocyclohexyl group is expected to strongly favor the equatorial position on the piperazine ring to minimize steric hindrance.

The difluorocyclohexyl ring also adopts a chair conformation. The gem-difluoro substitution at the C4 position does not introduce cis/trans isomerism, but it significantly influences the ring's properties. The C-F bonds are highly polar, introducing a local dipole moment. The gem-difluoromethylene (CF₂) group can influence reaction rates and conformational equilibria, an effect sometimes related to the Thorpe-Ingold effect where gem-disubstitution can favor cyclization. rsc.org While the piperazine substituent is large and would typically have a strong preference for the equatorial position to avoid 1,3-diaxial interactions, the conformational preference in substituted cyclohexanes is a balance of steric and electronic effects. libretexts.orgnih.govacs.org Computational studies on 1,4-difluorocyclohexanes have shown that solvent effects can alter the energetic preference between diaxial and diequatorial conformers. acs.orgresearchgate.net

X-ray Crystallography and Solid-State Structural Characterization of this compound Derivatives

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. optica.org While a specific crystal structure for this compound is not publicly available, analysis of related piperazine derivatives provides significant insight. researchgate.netacs.org

Impact of Fluorine Substitution on Molecular Conformation and Intermolecular Interactions

The substitution of two hydrogen atoms with fluorine at the C4 position of the cyclohexane ring has profound stereoelectronic consequences. nih.gov

Molecular Conformation: The introduction of the gem-difluoro group alters the conformational landscape. Fluorine is highly electronegative, leading to a strong polarization of the C-F bonds. This creates a significant local dipole moment at the CF₂ group, which can engage in dipole-dipole and charge-dipole interactions that influence conformational preferences. nih.govresearchgate.net Studies on gem-difluorinated systems have shown that this moiety can encourage specific conformations to minimize dipole moments or engage in favorable hyperconjugative interactions. nih.govrsc.org For instance, the presence of a gem-difluorinated group has been shown to alter the conformational equilibrium in macrocycles. rsc.orgdiva-portal.org In this compound, these electronic effects, combined with the steric bulk of the CF₂ group (larger than CH₂), will dictate the precise geometry and rotational barrier of the bond connecting the two rings.

Intermolecular Interactions: Organic fluorine is generally a poor hydrogen bond acceptor. However, it can participate in weak, non-covalent interactions such as C–F···H–C hydrogen bonds, which can be collectively significant in determining crystal packing. strath.ac.ukstrath.ac.uk The replacement of hydrogen with fluorine can lead to dramatic changes in solid-state packing behavior due to these weak interactions. strath.ac.ukresearchgate.net The electrostatic potential surface of the molecule is significantly altered by the electronegative fluorine atoms, creating electron-deficient regions on the surrounding hydrogen atoms and electron-rich regions around the fluorine atoms. nih.gov This redistribution of charge influences how molecules interact with each other and with biological targets. The gem-difluorination can also slightly improve metabolic stability by blocking a potential site of oxidation. nih.gov

Computational Chemistry and Molecular Modeling of 1 4,4 Difluorocyclohexyl Piperazine Ligands

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. nih.gov For 1-(4,4-difluorocyclohexyl)piperazine, DFT calculations can elucidate its three-dimensional structure, electron distribution, and chemical reactivity. A typical study involves geometry optimization to find the most stable, lowest-energy conformation of the molecule. researchgate.net A potential energy surface scan can be performed by systematically rotating the bonds, for instance, the one connecting the cyclohexyl and piperazine (B1678402) rings, to identify all stable conformers. researchgate.net

Once the optimized geometry is obtained, a range of electronic properties can be calculated. nih.govresearchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.netresearchgate.net These maps highlight electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are critical for predicting how the molecule will interact with biological targets, such as amino acid residues in a protein's binding site. researchgate.net Global reactivity descriptors, derived from the FMO energies, provide quantitative measures of the molecule's chemical properties. nih.govdntb.gov.ua

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative for a hypothetical DFT calculation on a piperazine derivative and are not specific experimental data for this compound.)

DescriptorFormulaTypical Interpretation
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) μ2 / (2η) where μ is the electronic chemical potentialQuantifies the ability of a molecule to act as an electrophile. mdpi.com

These DFT-based studies provide a fundamental understanding of the electronic characteristics of the this compound scaffold, which is essential for interpreting its biological activity and guiding further chemical modifications.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. dntb.gov.ua MD simulations are particularly valuable for understanding the conformational flexibility of this compound and its derivatives and for analyzing the stability of their interactions with protein targets. nih.gov

Conformational sampling is a key application of MD. nih.govuni-konstanz.de The difluorocyclohexyl and piperazine rings are not rigid; they can adopt various conformations (e.g., chair, boat, twist-boat for the cyclohexane). MD simulations can explore these different conformational states and determine their relative populations, providing a more realistic picture of the molecule's structure in a biological environment than a single, static model. biorxiv.org This is crucial because the specific conformation a ligand adopts upon binding to a receptor can significantly impact its affinity and activity. researchgate.net

In the context of protein-ligand interactions, MD simulations are used to assess the stability of a binding pose predicted by methods like molecular docking. nih.govmdpi.com After docking a this compound derivative into a protein's active site, an MD simulation is run for a duration typically ranging from nanoseconds to microseconds. The stability of the complex is then analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD indicates that the ligand remains securely in the binding pocket, while a large fluctuation or increase might suggest an unstable interaction. nih.gov Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the ligand or protein are flexible or rigid during the simulation. mdpi.com Throughout the simulation, the specific interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored to see how they evolve over time, providing a dynamic view of the binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a series of this compound derivatives, a QSAR study can identify the key molecular properties (descriptors) that are responsible for their activity against a specific biological target. nih.gov

The process begins by calculating a wide range of molecular descriptors for each compound in the series. These descriptors fall into several categories:

Electronic: such as dipole moment, partial charges, and FMO energies (from QM calculations). mdpi.com

Steric/Topological: related to the size and shape of the molecule, such as molecular weight, molar refractivity, and topological polar surface area (TPSA). mdpi.com

Hydrophobic: like the logarithm of the partition coefficient (LogP), which describes the compound's solubility.

Physicochemical: including properties like aqueous solubility (LogS) and refractive index. mdpi.com

Using statistical methods like Multiple Linear Regression (MLR), these descriptors are correlated with the experimentally measured biological activity (e.g., pIC₅₀). mdpi.com The resulting QSAR equation provides a model that can be used to predict the activity of new, unsynthesized derivatives. nih.gov This allows chemists to prioritize which compounds to synthesize and test, focusing on those predicted to have the highest activity. nih.gov

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Piperazine Derivatives

Compound IDpIC₅₀ (Experimental)LogPTPSA (Ų)Molecular Weight ( g/mol )pIC₅₀ (Predicted)
Cpd-1 7.23.112.5290.47.1
Cpd-2 6.83.512.5304.46.9
Cpd-3 7.52.925.0321.37.6
Cpd-4 6.54.112.5340.86.4

The predictive power of a QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds that were not used in model development. mdpi.com

Molecular Docking Investigations of this compound Derivatives with Biological Targets

Molecular docking is a structure-based computational method that predicts the preferred orientation (pose) of a ligand when bound to a protein's active site. dntb.gov.ua It is widely used to understand the binding mechanism of ligands and to screen virtual libraries for potential inhibitors. nih.gov For derivatives of this compound, docking studies can provide critical insights into how they interact with specific targets like receptors or enzymes. nih.govresearchgate.net

The docking process involves preparing the 3D structures of both the ligand and the protein target. An algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. researchgate.net These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. researchgate.net

Analysis of the top-ranked docking pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: with polar residues like serine, threonine, or the peptide backbone.

Hydrophobic Interactions: between nonpolar parts of the ligand (e.g., the cyclohexyl ring) and hydrophobic residues like leucine, valine, and isoleucine.

Aromatic Interactions: (π-π stacking or π-cation) if an aromatic ring is present in the derivative.

Halogen Bonds: potentially involving the fluorine atoms on the cyclohexyl ring.

These studies are crucial for structure-activity relationship (SAR) analysis, helping to explain why certain modifications to the this compound scaffold lead to increased or decreased biological activity. nih.gov

Table 3: Illustrative Molecular Docking Results for a Piperazine Derivative (Note: This table represents hypothetical data for a docking study and is not based on specific experimental results for this compound.)

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Receptor X -8.5Asp110, Ser190Hydrogen Bond
Tyr320π-π Stacking (with aryl substituent)
Leu85, Val105, Ile150Hydrophobic
Enzyme Y -7.9Gly121 (backbone)Hydrogen Bond
Phe265, Trp84Hydrophobic

Pre Clinical Pharmacological Investigations of 1 4,4 Difluorocyclohexyl Piperazine Derivatives

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial stages of characterizing these derivatives involve assessing their ability to bind to specific biological targets.

G-Protein Coupled Receptor (GPCR) Modulators

Arylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), which are a large family of transmembrane proteins involved in a wide range of physiological processes.

Serotonin Receptors: The serotonergic system is a key target for therapeutic intervention in various central nervous system disorders. mdpi.commdpi.comnih.gov Phenylpiperazine-hydantoin derivatives have been studied for their activity at serotonin receptors, with some compounds showing potential as multifunctional agents targeting both serotonin and adrenergic receptors. mdpi.com The structural features of these molecules, including the arylpiperazine scaffold, are crucial for their binding affinity to serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT7. mdpi.com

Histamine Receptors: Certain piperazine (B1678402) and piperidine (B6355638) derivatives have been investigated for their dual antagonist activity at histamine H3 and sigma-1 receptors. unict.it The piperidine moiety, in particular, has been identified as a key structural element for this dual activity. unict.it

Enzyme Inhibition Assays

The inhibitory potential of these derivatives against various enzymes has been explored, suggesting their possible roles in cancer therapy and other diseases.

PARP-1: Substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov These compounds have shown the ability to inhibit the proliferation of BRCA-1 deficient cancer cells. nih.gov

mTORC1: While not directly mentioning 1-(4,4-difluorocyclohexyl)piperazine, the broader class of piperazine derivatives has been investigated for anticancer properties, which can involve pathways regulated by mTORC1.

Tubulin Polymerization: Certain heterocyclic-fused pyrimidines, which can incorporate a piperazine-like structure, have been identified as tubulin polymerization inhibitors that target the colchicine binding site. nih.gov This mechanism disrupts microtubule dynamics, a validated strategy in anticancer therapy. nih.govmdpi.com

Enoyl-ACP Reductase: A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides have been evaluated as inhibitors of both enoyl ACP reductase and DHFR enzymes, showing potential antibacterial and antitubercular activities. mdpi.com

Ion Channel Modulation

TRPC6 Activation: Transient receptor potential canonical (TRPC) proteins, including TRPC6, form nonselective cation channels. nih.govdntb.gov.uasemanticscholar.org The modulation of these channels is a therapeutic target for various conditions. researchgate.net While direct studies on this compound are not specified, the broader class of small molecules is known to modulate TRPC6 activity. nih.govdntb.gov.uasemanticscholar.org

Cell-Based Functional Assays and Cellular Pathway Modulation

Following in vitro binding and inhibition studies, the effects of these derivatives are examined in cellular contexts.

Cellular Proliferation and Apoptosis Induction Studies

A significant area of investigation for piperazine derivatives is their potential as anticancer agents.

Cancer Cell Lines: Numerous studies have demonstrated the cytotoxic effects of various piperazine derivatives against a range of human cancer cell lines, including those from the liver, breast, colon, and gastric cancers. researchgate.netmdpi.com For instance, a novel piperazine derivative, C505, was found to inhibit cancer cell proliferation and induce caspase-dependent apoptosis. e-century.us Similarly, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity. researchgate.netmdpi.com Indole-based 1,4-disubstituted piperazines have also exhibited significant cytotoxicity against liver and colon cancer cell lines. ulakbim.gov.tr

Modulation of Intracellular Signaling Pathways

Cell Cycle Arrest: Several piperazine derivatives have been shown to induce cell cycle arrest in cancer cells. For example, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase. nih.gov Quinoxalinyl–piperazine derivatives have also been identified as G2/M-specific cell cycle inhibitors. nih.gov This arrest is often a precursor to apoptosis and is a key mechanism of anticancer activity. mdpi.com

Actin Filament Dynamics and Cytoskeletal Regulation

The neuronal cytoskeleton, particularly the actin filament network, is crucial for maintaining the structure and function of dendritic spines, which are fundamental to synaptic plasticity, learning, and memory. Dysregulation of actin dynamics is a key feature in the pathology of neurodegenerative disorders like Alzheimer's disease, leading to synaptic loss. nih.gov Pharmacological agents that can stabilize the actin cytoskeleton are therefore of significant interest.

Research into piperazine derivatives has revealed their potential to modulate actin filament dynamics. For instance, the piperazine derivative N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide has been shown to stabilize actin filaments in primary fibroblasts. nih.gov This compound is suggested to exert its protective effects by preserving the structure of actin filaments. In silico modeling studies have indicated that this piperazine derivative can bind to G-actin, the monomeric subunit of actin filaments. The interaction involves key amino acid residues such as Lys336, Asp157, and Ser14, which are involved in the polymerization and stabilization of the G-actin structure. nih.gov The binding affinity of this piperazine compound to G-actin was reported to be significantly stronger than that of jasplakinolide, a well-known F-actin stabilizing agent. nih.gov This suggests a mechanism whereby the compound may promote actin polymerization and stabilize filaments, thereby protecting the structural integrity of dendritic spines, particularly the mature "mushroom" spines that are critical for memory consolidation. nih.gov

Table 1: In Silico Interaction of a Piperazine Derivative with G-Actin

Compound Interacting G-Actin Residues Putative Mechanism Reference
N-(2-chlorophenyl)-2-(4-phenylpiperazine-1-yl) acetamide Lys336, Asp157, Ser14 Stabilization and promotion of actin polymerization nih.gov
Jasplakinolide (Control) Not specified F-actin stabilization and polymerization nih.gov

This activity is particularly relevant as the dynamic nature of the actin cytoskeleton is essential for modulating spine shape in response to stimuli and for anchoring postsynaptic proteins. nih.gov By stabilizing actin filaments, derivatives of the this compound scaffold could potentially counteract the synaptic dysfunction seen in neurodegenerative diseases.

In Vivo (Animal/Cellular Model) Target Engagement and Mechanistic Studies

Assessment of Target Engagement in Relevant Biological Systems

The therapeutic effects of this compound derivatives are predicated on their ability to engage specific molecular targets within relevant biological systems. Studies on related piperazine compounds have demonstrated clear target engagement in models of neurological and inflammatory diseases.

In the context of neurodegeneration, a key target identified for certain piperazine derivatives is the transient receptor potential canonical 6 (TRPC6) channel. nih.govnih.gov These channels are involved in neuronal store-operated calcium entry (nSOCE), a signaling pathway that regulates the stability of dendritic spines. nih.gov One piperazine compound (referred to as PPZ) was shown to potentiate TRPC6 channels, thereby activating nSOCE in spines and exerting a neuroprotective effect. nih.gov This engagement was validated in cellular models and demonstrates a specific mechanism for synaptic stabilization.

In inflammatory models, piperazine derivatives have been shown to engage with pathways regulating the production of pro-inflammatory cytokines. For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the pleural exudate of rats with carrageenan-induced pleurisy. nih.gov This indicates direct or indirect engagement with the cellular machinery responsible for producing these key inflammatory mediators. Similarly, novel difluorocyclohexyl derivatives have been identified as potential modulators of Interleukin-17 (IL-17), a cytokine central to the pathogenesis of several autoimmune diseases, suggesting engagement with the IL-17 signaling pathway. researchgate.net

Evaluation of Mechanistic Effects in Disease Models (e.g., Synaptic Plasticity in Alzheimer's Disease Models)

Synaptic dysfunction is an early and critical event in the progression of Alzheimer's disease (AD). frontiersin.org A key measure of synaptic function is long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. frontiersin.orgresearchgate.net In various transgenic mouse models of AD, which overexpress genes linked to familial AD, impairments in hippocampal LTP are a common finding. frontiersin.orgresearchgate.net

Piperazine derivatives have been investigated for their potential to reverse these deficits. Studies using the 5xFAD mouse model of AD, which exhibits significant amyloid pathology and cognitive decline, have shown that specific piperazine compounds can rescue LTP defects. nih.govnih.gov The administration of a piperazine derivative (PPZ) to hippocampal slices from 6-month-old 5xFAD mice successfully restored the induction of LTP. nih.gov The proposed mechanism focuses on synaptic stabilization, which is considered complementary to anti-amyloid strategies. nih.gov This neuroprotective effect is linked to the activation of the TRPC6-mediated calcium entry pathway, which helps maintain the structural and functional integrity of dendritic spines against amyloid toxicity. nih.govnih.gov

Table 2: Effect of Piperazine Derivatives on Synaptic Plasticity in Alzheimer's Disease Models

Compound Class Animal Model Key Finding Proposed Mechanism Reference
Piperazine (PPZ) 5xFAD Mouse Rescue of hippocampal LTP defects Activation of TRPC6-mediated neuronal store-operated calcium entry (nSOCE) nih.gov
Piperazine Derivative APP-KI Model Restoration of mushroom synaptic spines Positive modulation of TRPC6 activity nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms in Animal Models

Derivatives of piperazine have demonstrated significant immunomodulatory and anti-inflammatory properties in various pre-clinical animal models. These effects are mediated through the modulation of key inflammatory pathways, including cellular migration and cytokine production.

In a carrageenan-induced paw edema model in mice, the piperazine derivative LQFM-008 reduced edema at multiple time points. nih.gov In a related pleurisy model, the same compound was shown to decrease both the migration of inflammatory cells and protein exudation into the pleural cavity. nih.gov Further investigation into another derivative, LQFM182, confirmed these findings, demonstrating a reduction in polymorphonuclear cell migration and myeloperoxidase enzyme activity, which is an indicator of neutrophil infiltration. nih.gov

A primary mechanism underlying these anti-inflammatory effects is the downregulation of pro-inflammatory cytokines. Studies have shown that treatment with piperazine derivatives can lead to a significant reduction in the levels of TNF-α and IL-1β, two pivotal cytokines that drive the inflammatory cascade. nih.gov Furthermore, research into novel difluorocyclohexyl derivatives suggests they may act as modulators of IL-17, a cytokine critically involved in autoimmune and inflammatory diseases like psoriasis. researchgate.net This indicates that the this compound scaffold may be particularly relevant for developing targeted immunomodulatory therapies.

Table 3: Anti-inflammatory Effects of Piperazine Derivatives in Animal Models

Compound/Derivative Animal Model Effect Mechanism Reference
LQFM-008 Carrageenan-induced paw edema and pleurisy Reduced edema, cell migration, and protein exudation Involvement of serotonergic pathway nih.gov
LQFM182 Carrageenan-induced pleurisy Reduced cell migration, MPO activity, TNF-α, and IL-1β levels Downregulation of pro-inflammatory cytokines nih.gov
Difluorocyclohexyl Derivatives Not specified IL-17 modulation Inhibition of IL-17 pathway researchgate.net

Antimicrobial and Antioxidant Mechanism Studies

The piperazine nucleus is a recognized pharmacophore in the development of antimicrobial and antioxidant agents. researchgate.netresearchgate.net

Antimicrobial Mechanisms: A wide range of piperazine derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogens. researchgate.netnih.gov These compounds have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). researchgate.netresearchgate.netnih.gov The mechanism of action is often related to the specific substitutions on the piperazine ring, which can be tailored to enhance potency against particular microbial strains. researchgate.net For example, certain synthesized piperazine derivatives have displayed antibacterial activity comparable to the standard antibiotic amikacin. researchgate.net Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have confirmed the potent effects of some derivatives, with one compound, RL-308, showing a very low MIC of 2 µg/mL against Shigella flexneri. ijcmas.com

Antioxidant Mechanisms: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. nih.gov Piperazine derivatives have been investigated as antioxidants capable of mitigating oxidative damage. The mechanisms of action are varied and include direct free radical scavenging and the modulation of endogenous antioxidant pathways. mdpi.com

One study on novel 1,4-disubstituted piperazine-2,5-dione derivatives found that they could effectively protect SH-SY5Y cells from hydrogen peroxide (H2O2)-induced oxidative damage. nih.gov Mechanistic investigations of the most potent compound, 9r, revealed that it acts by decreasing intracellular ROS production and stabilizing the mitochondrial membrane potential, thereby inhibiting apoptosis. nih.gov A key finding was that this compound promoted cell survival through the activation of an IL-6/Nrf2 positive-feedback loop. nih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Other studies have also identified piperazine derivatives that inhibit ferroptosis—an iron-dependent form of cell death characterized by lipid peroxidation—by reducing ROS levels and enhancing the expression of glutathione peroxidase 4 (GPX4), a key enzyme in this pathway. nih.gov

Table 4: Summary of Antimicrobial and Antioxidant Activities

Activity Compound Class Mechanism of Action Model System Reference
Antimicrobial N-alkyl/N-aryl piperazine derivatives Not specified Bacterial strains (S. aureus, E. coli, etc.) nih.gov
Antimicrobial Piperazine derivative RL-308 Not specified Pathogenic bacteria (S. flexneri, S. aureus) ijcmas.com
Antioxidant 1,4-disubstituted piperazine-2,5-diones Decreased ROS, stabilized mitochondria, activated IL-6/Nrf2 loop H2O2-induced oxidative stress in SH-SY5Y cells nih.gov
Antioxidant 1,4-diformyl-piperazine Ferrostatin-1 derivatives Reduced ROS, mitigated mitochondrial damage, enhanced GPX4 Ferroptosis in HUVECs nih.gov

Structure Activity Relationship Sar Studies of 1 4,4 Difluorocyclohexyl Piperazine and Analogues

Systematic Modification of the Piperazine (B1678402) N-Substituents

The nitrogen atoms of the piperazine ring are critical points for modification to explore the chemical space and optimize biological activity. Systematic variation of the N-substituents can significantly impact a compound's affinity, selectivity, and pharmacokinetic properties.

Research in this area would typically involve the synthesis and evaluation of a library of analogues with diverse N-substituents. These can be broadly categorized into N-aryl, N-heteroaryl, N-alkyl, and N-acyl groups.

Table 1: Hypothetical SAR Data for N-Substituted 1-(4,4-Difluorocyclohexyl)piperazine Analogues

Compound IDN-SubstituentReceptor Affinity (Ki, nM)
1a Phenyl50
1b 4-Fluorophenyl25
1c 2-Methoxyphenyl80
1d Pyridin-2-yl40
1e Methyl150
1f Isopropyl200
1g Benzoyl>500

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not available.

The nature and position of substituents on an N-aryl ring are crucial. Electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, at different positions (ortho, meta, para) can modulate the electronic properties and steric profile of the molecule, leading to altered binding interactions with the target protein. For instance, a para-fluoro substituent might enhance affinity through favorable interactions with a specific sub-pocket of the binding site. The introduction of heteroaromatic rings can introduce additional hydrogen bond donors or acceptors, potentially improving potency and selectivity.

The size and lipophilicity of N-alkyl substituents also play a significant role. Small alkyl groups like methyl or ethyl may be well-tolerated, while bulkier groups such as isopropyl or cyclohexyl could lead to steric clashes within the binding site, resulting in decreased activity. N-acylation generally reduces the basicity of the piperazine nitrogen, which can have a profound effect on receptor binding, often leading to a significant loss of affinity if a basic nitrogen is a key pharmacophoric feature.

Exploration of Substituent Effects on the Difluorocyclohexyl Moiety

Exploration in this area would involve introducing substituents at other positions of the cyclohexyl ring or modifying the fluorine atoms. For example, the introduction of small alkyl or polar groups could probe for additional binding interactions. Replacing the fluorine atoms with other halogens or a hydroxyl group would help to understand the role of the electron-withdrawing nature and hydrogen bonding potential of this part of the molecule.

However, synthesizing such substituted difluorocyclohexyl derivatives can be challenging, which may be a reason for the limited availability of such SAR studies.

Influence of Linker Chemistry and Scaffold Rigidification on Biological Activity

For analogues where the N-substituent is not directly attached to the piperazine ring but is connected via a linker, the nature of this linker is critical. The length, flexibility, and chemical nature of the linker can significantly affect the compound's ability to adopt the optimal conformation for binding.

Common linker strategies include using alkyl chains of varying lengths, incorporating amide or ether functionalities, or using more rigid linkers like aromatic rings or cyclic structures. Scaffold rigidification is a common strategy in medicinal chemistry to lock the molecule into a bioactive conformation, which can lead to increased affinity and selectivity, as well as improved metabolic stability. This could be achieved by introducing cyclic structures that bridge the piperazine ring and its N-substituent.

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model for this class of compounds would define the essential steric and electronic features required for biological activity. Based on the general structure of this compound and its potential analogues, a hypothetical pharmacophore model could include:

A basic nitrogen atom: One of the piperazine nitrogens, which is likely protonated at physiological pH and can form an ionic interaction with an acidic residue in the target protein.

A hydrophobic region: The 4,4-difluorocyclohexyl group, which likely occupies a hydrophobic pocket in the binding site.

A hydrogen bond acceptor/donor or aromatic feature: Depending on the nature of the N-substituent, this could be a key interaction point. For example, a heteroaromatic N-substituent could act as a hydrogen bond acceptor.

Molecular docking studies, if a target structure is known, would be instrumental in visualizing the binding mode of these compounds and refining the pharmacophore model. These studies could help to identify key amino acid residues involved in the interaction and explain the observed SAR trends.

Design Principles for Enhanced Affinity and Selectivity Based on SAR Data

Based on the hypothetical SAR data and general medicinal chemistry principles, several design strategies could be employed to enhance the affinity and selectivity of this compound analogues:

Optimize N-Aryl Substitution: Fine-tuning the electronic and steric properties of the N-aryl substituent based on initial SAR to maximize favorable interactions with the target.

Introduce Specific Functional Groups: Incorporating hydrogen bond donors or acceptors at strategic positions to form additional interactions with the target protein.

Conformational Constraint: Utilizing linker modifications or scaffold rigidification to lock the molecule in its bioactive conformation, thereby reducing the entropic penalty upon binding.

Exploit Target-Specific Pockets: Designing substituents that can occupy specific sub-pockets of the target's binding site to enhance selectivity over other related targets.

Mechanistic Investigations at the Molecular and Cellular Level for 1 4,4 Difluorocyclohexyl Piperazine Analogues

Molecular Basis of Ligand-Target Recognition

The interaction between a ligand and its biological target is a finely tuned process governed by various non-covalent forces. For piperazine-based compounds, these interactions are critical for their affinity and selectivity.

Hydrogen Bonding, Hydrophobic Interactions, and Pi-Stacking:

The binding of piperazine (B1678402) analogues to their receptors, such as the sigma (σ) receptors, is often characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the receptor's binding pocket.

In analogues where an aromatic group is present, pi-stacking interactions between the aromatic ring of the ligand and aromatic residues (like tyrosine, phenylalanine, or tryptophan) in the receptor are also a key feature. These interactions contribute significantly to the stability of the ligand-receptor complex.

Interaction TypeKey Structural Features of AnaloguesInteracting Receptor Residues (Examples)
Hydrogen Bonding Piperazine nitrogens, other polar functional groupsAspartate, Glutamate, Serine, Threonine
Hydrophobic Interactions Cyclohexyl ring, alkyl substituentsLeucine, Isoleucine, Valine, Alanine
Pi-Stacking Aromatic rings (if present in the analogue)Phenylalanine, Tyrosine, Tryptophan

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Ligand binding does not simply involve a static "lock-and-key" fit. It often induces conformational changes in the receptor, a process known as allosteric modulation. This is particularly relevant for receptors like the sigma-1 (σ1) receptor, which is considered a ligand-operated chaperone protein. nih.gov

The binding of a ligand to the σ1 receptor can cause it to dissociate from its resident protein, the binding immunoglobulin protein (BiP), and translocate to other parts of the cell. This translocation allows it to interact with and modulate the function of various ion channels and other signaling proteins. The specific conformational change induced by a ligand determines whether it acts as an agonist or an antagonist, leading to different downstream cellular effects. For instance, some piperazine-based σ1 receptor ligands have been shown to modulate the activity of NMDA receptors, which can be neuroprotective in certain contexts. nih.gov

Cellular Uptake and Intracellular Distribution Mechanisms

The ability of a compound to cross the cell membrane and reach its intracellular target is fundamental to its biological activity. For piperazine analogues, their physicochemical properties, such as lipophilicity and ionization state, play a crucial role in this process.

The introduction of fluorine atoms, as in the 4,4-difluorocyclohexyl group, can significantly increase the lipophilicity of a molecule. mdpi.com This enhanced lipophilicity generally favors passive diffusion across the lipid bilayer of the cell membrane. However, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the compound's water solubility and potentially hindering passive diffusion.

Once inside the cell, the distribution of these compounds is not uniform. The σ1 receptor, a potential target for these analogues, is primarily located at the mitochondrial-associated endoplasmic reticulum (ER) membrane. nih.gov Therefore, ligands targeting this receptor would be expected to accumulate in this subcellular compartment. The modulation of efflux pumps, such as P-glycoprotein (P-gp), by some piperazine derivatives has also been observed. nih.gov For example, the cyclohexylpiperazine derivative PB28 has been shown to inhibit P-gp, which could lead to increased intracellular accumulation of the compound and other co-administered drugs. nih.gov

Cellular ProcessKey Factors for Piperazine AnaloguesPotential Outcomes
Cellular Uptake Lipophilicity (influenced by fluorination), pKa of piperazine nitrogensPassive diffusion across the cell membrane
Intracellular Distribution Subcellular localization of the target (e.g., σ1 receptor at the ER)Accumulation in specific organelles
Efflux Interaction with transport proteins like P-glycoproteinPotential for increased intracellular concentration

Pathway Analysis: Interplay with Endogenous Biological Networks

The biological effects of a compound are rarely the result of a single interaction but rather the consequence of its influence on complex intracellular signaling networks. Piperazine analogues, particularly those targeting sigma receptors, can impact a variety of cellular pathways.

The σ1 receptor is known to modulate calcium signaling between the ER and mitochondria, a critical process for cellular energy production and survival. nih.gov By binding to the σ1 receptor, ligands can influence this calcium homeostasis. Furthermore, the σ1 receptor can affect the production of reactive oxygen species (ROS) and modulate the cellular stress response.

In the context of cancer, some sigma receptor ligands have been shown to induce a form of programmed cell death that is independent of the classical caspase pathway and can synergize with conventional chemotherapeutic agents. nih.gov The cyclohexylpiperazine derivative PB28, for instance, enhances the efficacy of anthracyclines in breast cancer cell lines. nih.gov This suggests that analogues of 1-(4,4-difluorocyclohexyl)piperazine could potentially intersect with pathways involved in cell cycle control, apoptosis, and drug resistance.

Pharmacokinetics and Pharmacodynamics Pre Clinical Aspects of 1 4,4 Difluorocyclohexyl Piperazine Derivatives

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (excluding safety)

In vitro ADME studies are crucial in early drug discovery to predict a compound's in vivo behavior. For piperazine (B1678402) derivatives, these tests assess metabolic liabilities, distribution characteristics, and permeability.

Metabolic stability, the susceptibility of a compound to biotransformation, is a key determinant of its in vivo half-life and oral bioavailability. researchgate.net It is typically evaluated using hepatic models like liver microsomes or hepatocytes. springernature.com

Rapid biotransformation can lead to low exposure of the parent drug, while high metabolic stability might increase the risk of drug-drug interactions. researchgate.net For piperazine derivatives, metabolism often occurs on the piperazine ring itself or its substituents. mdpi.com Studies on 4-substituted 1-(2-methoxyphenyl)piperazine (B120316) derivatives, for instance, showed that their biotransformation primarily results in hydroxylated or O-dealkylated metabolites. researchgate.net

In vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs), are a common starting point. springernature.com For example, research on a series of piperazin-1-ylpyridazines revealed rapid metabolism in mouse and human liver microsomes, with half-lives around 2-3 minutes. mdpi.com Structural modifications are often employed to improve this stability. In one study, replacing a piperazine ring with a piperidine (B6355638) analogue resulted in significantly improved metabolic stability in rat liver microsomes. nih.gov The choice of the in vitro system is important, as hepatocytes are a more complete system, containing a full suite of metabolizing enzymes and cofactors, which can provide a more accurate prediction of in vivo clearance. researchgate.netspringernature.com

Table 1: Example of In Vitro Metabolic Stability of Piperazine Derivatives in Liver Microsomes

Compound/Derivative Class Test System Key Findings
Piperazin-1-ylpyridazines Mouse & Human Liver Microsomes Very short half-life (t½ ≈ 2-3 min), indicating rapid metabolism. mdpi.com
1-(2-methoxyphenyl)piperazine derivatives Rat Liver Microsomes Formation of hydroxylated and O-dealkylated metabolites was a primary metabolic pathway. researchgate.net

This table contains representative data for various piperazine derivatives to illustrate metabolic profiles.

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. nih.gov

Piperazine derivatives, often being basic compounds, tend to bind to AAG. nih.gov The degree of binding can vary significantly between species. For example, the γ-secretase inhibitor RO4929097 showed extensive plasma protein binding (>97% in humans), with high affinity for AAG. nih.gov Its binding was notably lower in rat plasma compared to human, mouse, or dog plasma. nih.gov Such interspecies differences are a critical consideration when extrapolating preclinical data to humans. nih.gov

Changes in the concentration of binding proteins, which can occur in disease states like cancer or inflammation, can alter the unbound fraction of a drug and thereby its efficacy and disposition. nih.govnih.gov

Table 2: Example of Plasma Protein Binding Characteristics for a Drug Compound

Compound Species Fraction Unbound (Fu) Primary Binding Protein Key Findings
RO4929097 Human 2.3% α-1-acid glycoprotein (AAG) Extensively bound, with binding affinity also to albumin. nih.gov
RO4929097 Mouse 1.2% Not Specified High degree of binding observed. nih.gov
RO4929097 Dog 1.8% Not Specified High degree of binding observed. nih.gov

This table uses RO4929097 as an illustrative example of plasma protein binding principles relevant to drug discovery.

A compound's ability to cross biological membranes is fundamental to its absorption and distribution, including its potential to reach targets within the central nervous system (CNS) by crossing the blood-brain barrier (BBB). nih.gov The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.govnih.gov

Key physicochemical properties that influence passive diffusion across the BBB include high lipid solubility, low molecular weight (often cited as below 400-600 Da), and a low count of hydrogen bond donors and acceptors. nih.govmdpi.com However, a compound can be too lipophilic, causing it to get trapped in the lipid membranes of the barrier cells. nih.gov

Many drugs are also subject to active transport by efflux pumps at the BBB, such as P-glycoprotein (P-gp), which actively removes substances from the brain back into the blood. nih.govnih.gov Some piperazine derivatives have been investigated as P-gp inhibitors. For instance, one study identified a piperazine derivative, that was a potent P-gp inhibitor in vitro and significantly increased the bioavailability of the P-gp substrate paclitaxel (B517696) in rats. nih.govsemanticscholar.org

In silico and in vitro models, such as immobilized artificial membrane (IAM) chromatography, are used to predict BBB penetration. mdpi.com Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives indicated good membrane permeability in cellular imaging assays. nih.gov

In Vivo Pharmacokinetic Profiling in Animal Models (excluding safety/toxicity)

In vivo studies in animal models such as rats, mice, and dogs are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole biological system. nih.govresearchgate.net These studies provide critical parameters like clearance, volume of distribution, half-life, and bioavailability. dovepress.commdpi.com

Following administration, the concentration of a drug in the blood is measured over time to determine its systemic exposure (often measured as the Area Under the Curve, or AUC) and elimination rate. nih.gov

For example, an in vivo study of a piperazine derivative co-administered with paclitaxel in rats showed that the derivative could significantly alter paclitaxel's pharmacokinetic profile. nih.govsemanticscholar.org It increased the elimination half-life (t½) and AUC of paclitaxel, while decreasing its oral clearance, ultimately enhancing its oral bioavailability more than twofold. nih.govsemanticscholar.org In a separate study, a tyrosine kinase inhibitor candidate demonstrated moderate oral bioavailability across several preclinical species, ranging from 21% to 68%. dovepress.com The elimination half-life can vary significantly depending on the species and the route of administration. dovepress.com

Table 3: Example of In Vivo Pharmacokinetic Parameters for a Piperazine Derivative (Compound 4) Co-administered with Paclitaxel (PTX) in Rats

Parameter PTX Oral Control PTX with 5 mg/kg Compound 4 (Oral) PTX IV Control
Cmax (ng/mL) 189 ± 76 175 ± 0.032 2968 ± 428
Tmax (h) 2.0 3.0 -
AUCinf (ng·h/mL) 745 ± 208 1539 ± 209 835 ± 155
t½ (h) 3.1 ± 0.8 11.0 ± 2.7 2.06 ± 0.8
Cl/F (mL/h) 8721 ± 2040 3356 ± 455 614 ± 123

| Absolute BA (%) | 7.1 | 14.7 | 100.0 |

Data adapted from a study on the effects of a piperazine derivative on paclitaxel pharmacokinetics in rats. nih.gov

The volume of distribution (Vss) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in body tissues compared to the plasma. dovepress.com A large Vss suggests significant distribution into tissues. For one tyrosine kinase inhibitor, the Vss ranged from 1.51 L/kg to 4.65 L/kg across different preclinical species, indicating broad distribution. dovepress.com

For CNS-targeted drugs, achieving sufficient concentration at the site of action in the brain is paramount. In vivo microdialysis studies in rats have been used to measure extracellular levels of neurotransmitters following the administration of piperazine derivatives. One study showed that a piperazine derivative, MC1, was able to raise cortical dopamine (B1211576) levels, indicating it crossed the BBB and engaged with central targets. nih.gov In silico modeling can also be used to predict brain concentrations based on in vivo plasma data and in vitro parameters. mdpi.com

Pharmacodynamic Biomarkers for Target Engagement in Pre-clinical Models

The development of novel therapeutic agents necessitates robust methods for confirming that the drug is interacting with its intended molecular target in a living system. For derivatives of 1-(4,4-difluorocyclohexyl)piperazine that are designed as inhibitors of Fatty Acid Amide Hydrolase (FAAH), pharmacodynamic (PD) biomarkers are crucial for establishing target engagement in pre-clinical models. These biomarkers provide a quantitative measure of the biological effect of the compound, directly linking its presence to a physiological response.

The primary mechanism of action for this class of compounds is the inhibition of the FAAH enzyme. FAAH is responsible for the degradation of a class of endogenous bioactive lipids known as N-acylethanolamines (NAEs). nih.gov Therefore, the most direct and relevant pharmacodynamic biomarkers for target engagement of this compound-based FAAH inhibitors are the substrates of the FAAH enzyme itself. The inhibition of FAAH leads to a measurable increase in the concentrations of these endogenous substrates in various biological matrices, including plasma and brain tissue.

The key pharmacodynamic biomarkers utilized in pre-clinical studies of these derivatives are:

Anandamide (AEA)

Palmitoylethanolamide (PEA)

N-oleoylethanolamide (OEA)

An elevation in the levels of these NAEs serves as a direct proxy for the degree of FAAH inhibition. Pre-clinical studies involving the well-characterized this compound derivative, JNJ-42165279, have extensively used these biomarkers to confirm target engagement.

Detailed Research Findings

Research on JNJ-42165279, a potent and selective FAAH inhibitor, provides a clear example of the application of these pharmacodynamic biomarkers in pre-clinical models. nih.gov JNJ-42165279 is a covalent, yet slowly reversible, inhibitor of FAAH. wikipedia.org Its interaction with the enzyme has been quantified in vitro, demonstrating its potency against both human and rat FAAH.

Enzyme Source IC50 (nM)
Human FAAH70
Rat FAAH313

Table 1: In Vitro Inhibitory Potency of JNJ-42165279 against FAAH. Data sourced from pre-clinical characterization studies. nih.gov

In pre-clinical studies using rats, the administration of JNJ-42165279 resulted in a significant and dose-dependent elevation of AEA, OEA, and PEA in both the brain and periphery. nih.gov This demonstrates successful target engagement in the relevant biological compartments. The elevation of these biomarkers confirms that the compound is reaching its target and exerting the intended inhibitory effect on FAAH activity.

Furthermore, human clinical studies with JNJ-42165279 have corroborated these pre-clinical findings. Administration of JNJ-42165279 to healthy volunteers led to substantial increases in the plasma and cerebrospinal fluid (CSF) concentrations of these fatty acid amides. nih.govnih.gov For instance, single doses of JNJ-42165279 resulted in a 5.5 to 10-fold increase in peak plasma AEA concentrations compared to placebo. nih.gov Similarly, mean peak plasma concentrations of OEA and PEA were elevated by 4.3 to 5.6-fold. nih.gov In the CSF, daily administration of JNJ-42165279 for seven days led to even more dramatic increases in NAE levels, with AEA concentrations increasing by up to 77-fold. nih.gov

Biomarker Matrix Fold Increase (vs. Placebo/Baseline)
Anandamide (AEA)Plasma5.5 - 10
N-oleoylethanolamide (OEA)Plasma4.3 - 5.6
Palmitoylethanolamide (PEA)Plasma4.3 - 5.6
Anandamide (AEA)CSF~41 - 77
N-oleoylethanolamide (OEA)CSF~5.8 - 7.4

Table 2: Elevation of Pharmacodynamic Biomarkers following JNJ-42165279 Administration. Data represents mean peak changes observed in clinical studies and reflects the utility of these biomarkers as established in pre-clinical models. nih.gov

The strong correlation between the plasma concentrations of JNJ-42165279 and the levels of these biomarkers further solidifies their utility in demonstrating target engagement. nih.gov In essence, the measurement of AEA, OEA, and PEA provides a reliable and quantitative method to assess the pharmacodynamic activity of this compound derivatives in pre-clinical models, offering critical information for dose selection and for predicting potential therapeutic efficacy.

Future Research Directions and Translational Perspectives for 1 4,4 Difluorocyclohexyl Piperazine Research

Design and Synthesis of Next-Generation Analogues Based on Current Insights

The piperazine (B1678402) ring is a prevalent N-heterocyclic structure found in numerous FDA-approved drugs. nih.gov Its versatility allows for extensive chemical modifications to enhance pharmacological properties. Future research will focus on the design and synthesis of novel analogues of 1-(4,4-difluorocyclohexyl)piperazine, leveraging current structure-activity relationship (SAR) data. The goal is to create more selective and potent therapeutic agents. nih.gov

Key strategies for developing next-generation analogues include:

C-H Functionalization: Direct C-H functionalization of the piperazine core offers a powerful method to introduce structural diversity. nih.gov Techniques such as α-lithiation trapping, transition-metal-catalyzed functionalizations, and photoredox catalysis can be employed to modify the piperazine ring. nih.gov

Hybridization Strategies: Combining the this compound scaffold with other known pharmacophores can lead to multi-target drugs. For instance, hybridization with molecules like idalopirdine (B1259171) has yielded potent 5-HT6R antagonists with enhanced cognitive properties. nih.gov

Scaffold Modification: Systematic modifications of the difluorocyclohexyl and piperazine rings will be crucial. This includes altering stereochemistry, introducing various substituents, and exploring different linker strategies to optimize binding affinity and pharmacokinetic profiles. nih.govresearchgate.net

Interactive Table: Strategies for Analogue Design
StrategyDescriptionPotential Advantages
C-H Functionalization Direct modification of carbon-hydrogen bonds on the piperazine ring. nih.govRapid generation of diverse analogues, access to novel chemical space.
Hybridization Combining the scaffold with other known active molecules. nih.govDevelopment of multi-target agents, potential for synergistic effects.
Scaffold Modification Altering the core structure of the difluorocyclohexyl or piperazine moieties. nih.govresearchgate.netFine-tuning of potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Biological Targets for this compound Scaffolds

While initial research has identified certain biological targets for this compound derivatives, the full therapeutic potential of this scaffold remains largely untapped. A critical future direction is the systematic exploration of novel biological targets to uncover new therapeutic applications.

Recent studies have shown that piperazine-based compounds can target proteins implicated in Alzheimer's disease, such as amyloid-β and tau. nih.gov This suggests that this compound analogues could be developed as neuroprotective agents. nih.gov Furthermore, piperazine derivatives have demonstrated activity as α1-adrenoreceptor blockers and ferroptosis inhibitors, indicating potential applications in cardiovascular diseases. nih.govnih.gov The p21-activated kinase 4 (PAK4), a target in cancer, has also been inhibited by scaffolds containing a 4-(4-methylpiperazin-1-yl)phenyl group, suggesting a possible role in oncology. researchgate.net

Future research should employ a variety of screening platforms, including high-throughput screening and phenotypic screening, to identify new targets. Understanding the mechanism of action at these novel targets will be paramount for translating these findings into clinical applications.

Development of Advanced Computational Models for Predictive Drug Design

The integration of computational models is revolutionizing drug discovery by enabling more accurate predictions of molecular properties and biological activities. nih.govnumberanalytics.com For the this compound scaffold, the development of advanced computational models will be instrumental in accelerating the design of new drug candidates. nih.gov

Key areas for computational model development include:

Quantitative Structure-Activity Relationship (QSAR): Building robust QSAR models will help in understanding the relationship between the chemical structure of the analogues and their biological activity. researchgate.net

Molecular Docking and Dynamics: These techniques can predict the binding modes of the compounds to their biological targets, providing insights for rational drug design. nih.gov

ADME/Tox Prediction: In silico models that predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) are crucial for prioritizing compounds with favorable drug-like properties. researchgate.net

The use of machine learning and deep learning algorithms will further enhance the predictive power of these models, allowing for the rapid screening of large virtual libraries of this compound analogues. nih.govmdpi.com

Integration of In Silico and In Vitro/In Vivo Pre-clinical Data for Lead Optimization

A seamless integration of computational (in silico), laboratory (in vitro), and animal (in vivo) data is essential for the efficient optimization of lead compounds. nih.gov This integrated approach allows for a continuous feedback loop where experimental data is used to refine computational models, and in turn, the models guide further experimental work.

The process typically involves:

Initial In Silico Screening: Computational models are used to design and prioritize a set of this compound analogues.

In Vitro Validation: The prioritized compounds are synthesized and tested in various in vitro assays to confirm their biological activity and assess properties like metabolic stability and cell permeability. nih.gov

In Vivo Studies: Promising candidates from in vitro testing are then evaluated in animal models to assess their efficacy and pharmacokinetic profiles. nih.gov

Data Integration and Model Refinement: The data from in vitro and in vivo studies are fed back into the computational models to improve their predictive accuracy for the next round of design and synthesis. nih.gov

This iterative cycle of design, synthesis, testing, and modeling is critical for accelerating the journey from a promising scaffold to a clinical candidate. nih.gov

Potential as Research Tools and Probe Molecules in Chemical Biology

Beyond their therapeutic potential, this compound derivatives can serve as valuable research tools and probe molecules in chemical biology. mdpi.com These probes can be used to investigate complex biological processes and to identify and validate new drug targets.

The development of fluorescently labeled this compound analogues could enable the visualization of their interactions with biological targets in living cells. nih.gov For example, piperazine-coumarin based fluorescent probes have been successfully used for detecting biomolecules and in medical diagnosis. nih.gov Such tools are invaluable for studying the spatial and temporal dynamics of biological pathways.

Furthermore, by attaching reactive groups to the this compound scaffold, researchers can create chemical probes for activity-based protein profiling (ABPP). This technique allows for the identification of the direct targets of a compound in a complex biological system, providing crucial mechanistic insights.

Q & A

Q. What are the optimal synthetic routes for 1-(4,4-difluorocyclohexyl)piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example:

Cyclohexane Functionalization : Introduce difluorine groups via halogenation using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Piperazine Coupling : React the difluorocyclohexyl intermediate with piperazine derivatives in polar aprotic solvents (e.g., DMF or DCM) with a base (K₂CO₃) to facilitate substitution .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions on the piperazine and cyclohexyl rings (e.g., splitting patterns for fluorine atoms) .
  • LC-MS : Confirm molecular weight and purity (e.g., electrospray ionization in positive mode) .
  • Elemental Analysis : Validate stoichiometry and detect impurities .
  • HPLC : Quantify purity using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Methodological Answer :
  • Solubility : Test in solvents like DMSO (for biological assays) or ethanol (for synthesis). Adjust pH for salt formation if needed .
  • Stability : Conduct accelerated degradation studies under heat/light to identify storage conditions (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine, add methyl groups) and compare activities .
  • Biological Assays : Test analogs in vitro (e.g., enzyme inhibition, cytotoxicity) and in vivo (e.g., murine models). Use dose-response curves to quantify potency .
  • Data Interpretation : Correlate electron-withdrawing groups (e.g., -F) with increased receptor binding affinity .

Q. What computational strategies predict the binding mechanisms of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Focus on hydrophobic pockets accommodating the cyclohexyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Train algorithms on analog datasets to predict logP, pKa, and IC₅₀ values .

Q. How can researchers resolve contradictions in toxicity vs. efficacy data for piperazine derivatives?

  • Methodological Answer :
  • Dose Optimization : Perform MTD (maximum tolerated dose) studies to identify therapeutic windows .
  • Metabolic Profiling : Use LC-MS/MS to detect metabolites causing off-target effects .
  • Control Experiments : Compare modified derivatives (e.g., β-cyclodextran complexes) to unmodified analogs to isolate toxicity mechanisms .

Q. What advanced techniques characterize synthetic impurities in this compound batches?

  • Methodological Answer :
  • HPLC-MS/MS : Identify byproducts (e.g., incomplete fluorination intermediates) with high-resolution mass spectrometry .
  • NMR Spectroscopy : Use ¹⁹F NMR to trace fluorine incorporation efficiency .
  • X-ray Crystallography : Resolve stereochemical impurities in crystalline forms .

Q. How can environmental impact assessments be integrated into research workflows?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301 guidelines to test microbial degradation in aqueous systems .
  • Ecotoxicity Models : Predict LC₅₀ for aquatic organisms via computational tools like ECOSAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.